molecular formula C6H6O6 B098518 D-Dehydroascorbic acid CAS No. 19192-77-9

D-Dehydroascorbic acid

Cat. No. B098518
CAS RN: 19192-77-9
M. Wt: 174.11 g/mol
InChI Key: SBJKKFFYIZUCET-MVHIGOERSA-N
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Description

D-Dehydroascorbic acid (DHAA) is an oxidized form of ascorbic acid (Vitamin C). It is made from the oxidation of ascorbic acid. This reaction is reversible, but DHAA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . Both DHAA and ascorbic acid are termed Vitamin C, but the latter is the main form found in humans . DHAA also has neuroprotective effects .


Molecular Structure Analysis

DHAA has a molecular formula of C6H6O6. Its average mass is 174.108 Da and its monoisotopic mass is 174.016434 Da .


Chemical Reactions Analysis

DHAA is made from the oxidation of ascorbic acid. This reaction is reversible, but DHAA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . The exact mechanism of action is still being investigated .


Physical And Chemical Properties Analysis

DHAA is a solid, white substance with a characteristic odor . It has a melting point range of 225–230 °C .

Scientific Research Applications

1. Chemical Stability and Transformation

Dehydroascorbic acid (DHA) is a form of oxidized vitamin C commercially available as dehydroascorbic acid dimer (DDHA). Research by Wechtersbach et al. (2011) investigated the stability and transformation of DDHA in aqueous environments. They found that at pH values above 5, only hydrated DHA and its degradation product, 2,3-diketogulonic acid (DKG), were observed. These findings are crucial in understanding the chemical behavior of DHA in various pH environments, which is relevant to food chemistry and pharmaceutical applications (Wechtersbach et al., 2011).

2. Physiological Role

DHA plays a significant role in human physiology, as explored by Wilson (2002). It is abundant in the human diet and is also generated from vitamin C in the gastrointestinal tract. DHA is important in many cell types because it can be used to regenerate ascorbic acid (AA), contributing to the body's antioxidant defense and enzyme cofactor systems (Wilson, 2002).

3. Biological Systems and Homeostasis

Deutsch (2000) highlighted the unique properties of DHA, which distinguish it from AA. DHA's functions in biological systems extend beyond the AA:DHA cycle, playing a role in normal cellular homeostasis. This insight is vital for understanding DHA's broader implications in biological research and medicine (Deutsch, 2000).

4. Crosslinking of Proteins in Food Processing

Research by Gerrard et al. (2005) demonstrated that DHA can participate in redox reactions such as oxidative crosslinking of proteins through disulfide bonds. This finding is particularly relevant to the food industry, especially in understanding the role of ascorbic acid and DHA in the processing of flour-based products (Gerrard et al., 2005).

5. Analytical Methods in Biological Samples

The determination of DHA in biological samples is a critical area of research. Lykkesfeldt (2000) developed a method for determining DHA involving the reduction of the compound and accurate quantification. This method is essential for research involving oxidative stress biomarkers in various experimental models (Lykkesfeldt, 2000).

6. Synthesis of Water-Dispersible Nanoparticles

Gupta et al. (2014) synthesized water-dispersible, DHA-coated Fe3O4 superparamagnetic nanoparticles. These nanoparticles, due to their biocompatibility and magnetic properties, have potential applications in medical imaging, such as enhanced magnetic resonance imaging (MRI) (Gupta et al., 2014).

7. Antiviral Properties

Uozaki et al. (2010) investigated the antiviral effects of DHA against various viruses, including herpes simplex virus and influenza. They found that DHA could inhibit virus multiplication, suggesting its potential as an antiviral agent (Uozaki et al., 2010).

Safety And Hazards

DHAA is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

There is no approved indication for DHAA, but it has potential therapeutic use in patients with certain viruses and ischemic stroke . Research is ongoing to find new reducing agents that will display high reactivity and stability in acidic solutions . The presence of thiocyanate ions (SCN−) in the DHAA solution is proposed as an alternative way for some organic solvents earlier used .

properties

IUPAC Name

(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKKFFYIZUCET-MVHIGOERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018175
Record name threo-​2,​3-​Hexodiulosonic acid, γ-​lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Dehydroascorbic acid

CAS RN

33124-69-5
Record name Dehydroascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33124-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name threo-​2,​3-​Hexodiulosonic acid, γ-​lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
AN Hiatt, MG Ferruzzi, LS Taylor… - International Journal of …, 2011 - Taylor & Francis
… Individual ingredients are abbreviated as: N = sodium ascorbate, D = dehydroascorbic acid. Isotherms for individual ingredients and mixtures are shown by: D N 50:50 DN 25:75 DN 10:…
Number of citations: 31 www.tandfonline.com
F Grases, C Genestar, E Amat - International journal of …, 1986 - Wiley Online Library
The pertechnetate ion oxidizes ascorbic acid in strong acid medium to form red species. A reaction mechanism has been developed which correctly predicts all the experimental facts. …
Number of citations: 9 onlinelibrary.wiley.com
Y Sawai, JH Moon - Journal of Agricultural and Food Chemistry, 2000 - ACS Publications
(+)-Catechin, ethyl gallate, ascorbic acid, and α-tocopherol were reacted with 1,1-diphenyl-2-picrylhydrazyl (DPPH), and the reaction mixtures were subjected to 13 C-nuclear magnetic …
Number of citations: 71 pubs.acs.org
S KAMIYA - The Journal of Vitaminology, 1960 - jstage.jst.go.jp
DISCUSSION From the behaviors of adapted and unadapted cells for Nile blue decoloration it is suggested that in the adapted cells a dehydrogenase system catalyzing a reaction L-…
Number of citations: 7 www.jstage.jst.go.jp
JA Ball - 1997 - vtechworks.lib.vt.edu
Two lipid-based edible coatings, Apex B (AC Humko, Memphis, TN) and Durafresh (Pacrite, Ecoscience Produce Systems, Orlando, Fl) were evaluated for their ability to preserve post …
Number of citations: 104 vtechworks.lib.vt.edu
X Zhu, T Zhao, Z Nie, Y Liu, S Yao - Analytical chemistry, 2015 - ACS Publications
Highly photoluminescent nitrogen-doped carbon nanoparticles (N-CNPs) were prepared by a simple and green route employing sodium alginate as a carbon source and tryptophan as …
Number of citations: 233 pubs.acs.org
ERC Velarde - Rev Fac Med Hum, 2019 - revistas.urp.edu.pe
Vitamin C has been widely studied in medicine and although the importance of its deficiency with scurvy was recognized, the optimization of its use as a therapeutic resource has not …
Number of citations: 13 revistas.urp.edu.pe
M Zhou, MJ Hassan, Y Peng, L Liu, W Liu… - Frontiers in Plant …, 2021 - frontiersin.org
As an important plant growth regulator, the role of γ-aminobutyric acid (GABA) in regulating seeds germination was less well elucidated under water stress. The present study was …
Number of citations: 14 www.frontiersin.org
M Renz, S Rohn, FS Hanschen - Food Chemistry, 2024 - Elsevier
Glucosinolates (GLSs) are secondary plant metabolites with health-promoting effects found in Brassica vegetables. Recently, next to non-enzymatic degradation yielding nitriles, 4-(…
Number of citations: 4 www.sciencedirect.com
F Kaplan, J Kopka, DW Haskell, W Zhao… - Plant …, 2004 - academic.oup.com
Metabolic profiling analyses were performed to determine metabolite temporal dynamics associated with the induction of acquired thermotolerance in response to heat shock and …
Number of citations: 122 academic.oup.com

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